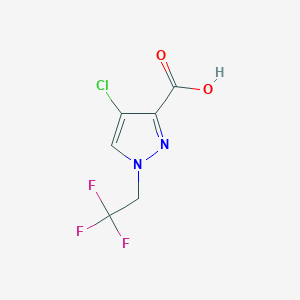

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The complete IUPAC name is 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. This nomenclature clearly identifies the parent pyrazole ring system as the core structure, with position-specific substituents indicated by numerical locants.

The naming convention begins with the pyrazole heterocycle as the parent structure, a five-membered ring containing two adjacent nitrogen atoms. The numbering system for pyrazoles starts from one of the nitrogen atoms, proceeding around the ring to assign positions. In this compound, the carboxylic acid functional group occupies position 3, while the chlorine substituent is located at position 4. The trifluoroethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

Alternative naming systems and registry numbers provide additional identification methods for this compound. The Chemical Abstracts Service has assigned the registry number 1006448-63-0 to this specific molecular structure. The compound also carries the Molecular Design Limited number MFCD08696331, which serves as an additional database identifier.

Molecular Formula and Weight Analysis

The molecular formula of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is C6H4ClF3N2O2, indicating a relatively compact molecular structure with specific elemental composition. This formula reveals the presence of six carbon atoms forming the backbone structure, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms comprising the pyrazole ring, and two oxygen atoms associated with the carboxylic acid functionality.

The molecular weight of this compound is 228.56 grams per mole, reflecting the contribution of the heavy halogen atoms to the overall molecular mass. The substantial molecular weight relative to the carbon framework demonstrates the significant influence of the halogen substituents, particularly the trifluoromethyl group, on the compound's physical properties.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 |

| Hydrogen | 4 | 1.008 | 4.032 |

| Chlorine | 1 | 35.45 | 35.45 |

| Fluorine | 3 | 19.00 | 57.00 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 18 | - | 228.56 |

The simplified molecular input line entry system representation for this compound is O=C(C1=NN(CC(F)(F)F)C=C1Cl)O, which provides a linear notation describing the molecular connectivity. This notation clearly illustrates the arrangement of atoms and bonds within the molecular structure, facilitating computational analysis and database searches.

Structural Elucidation via X-ray Crystallography

While specific crystallographic data for 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid was not directly available in the current literature, structural insights can be derived from crystallographic studies of closely related pyrazole derivatives. The crystal structure of the parent compound 4-chloro-1H-pyrazole has been extensively characterized and provides valuable information about the fundamental structural features of chlorinated pyrazoles.

The crystallographic analysis of 4-chloro-1H-pyrazole reveals that the compound crystallizes in the orthorhombic space group Pnma at low temperature (170 K). The structure exhibits hydrogen-bonded trimeric molecular assemblies, which are characteristic of pyrazole derivatives. The asymmetric unit contains one and one-half molecules, with the second molecule bisected by a mirror plane normal to the b-axis.

Table 2: Crystal Structure Parameters for Related 4-Chloro-1H-pyrazole

| Parameter | Value | Units |

|---|---|---|

| Space Group | Pnma | - |

| Temperature | 170 | K |

| a | 14.9122(10) | Å |

| b | 17.6410(9) | Å |

| c | 4.9878(3) | Å |

| Volume | 1312.13(14) | ų |

| Z | 12 | - |

| Density | 1.557 | Mg m⁻³ |

The crystal packing demonstrates intermolecular nitrogen-hydrogen...nitrogen hydrogen bonding patterns, with specific distances of 2.885(3) Å for N1···N1 interactions and 2.858(2) Å for N2···N3 interactions. These hydrogen bonding patterns are expected to be modified in the trifluoroethyl derivative due to the different substitution pattern and electronic effects of the fluorinated substituent.

The structural commentary indicates that 4-chloro-1H-pyrazole forms trimeric units through hydrogen bonding, similar to its bromo and methyl analogues. The packing arrangement exhibits a herringbone pattern when viewed down the b-axis, with no observed π-stacking interactions. These structural features provide important insights into the solid-state behavior and intermolecular interactions that may be present in related pyrazole derivatives.

Spectroscopic Identifiers (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization provides essential information for confirming the identity and purity of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. While specific spectroscopic data for this exact compound was not available in the search results, comprehensive spectroscopic analysis of closely related trifluoromethyl-substituted pyrazoles offers valuable comparative information.

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation of pyrazole derivatives. Related compounds such as 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid provide reference spectra that illustrate typical chemical shift patterns for this class of compounds. The trifluoroethyl substituent typically produces characteristic signals in both proton and fluorine nuclear magnetic resonance spectra.

For trifluoromethyl-substituted pyrazoles, fluorine-19 nuclear magnetic resonance spectroscopy provides particularly diagnostic information. Studies of related compounds show that trifluoromethyl groups typically appear as singlets around -56 parts per million in chloroform-d solution. The trifluoroethyl group in the target compound would be expected to show similar chemical shift patterns, with the trifluoromethyl portion appearing as a characteristic triplet due to coupling with the adjacent methylene protons.

Table 3: Expected Spectroscopic Characteristics

| Technique | Functional Group | Expected Signal | Chemical Shift Range |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrazole CH | Singlet | 7.5-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | CH₂CF₃ | Quartet | 4.5-5.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxyl C=O | Singlet | 160-170 ppm |

| ¹⁹F Nuclear Magnetic Resonance | CF₃ | Triplet | -72 to -76 ppm |

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The carboxylic acid functionality would be expected to exhibit broad absorption bands associated with the hydroxyl stretch around 2500-3300 cm⁻¹ and carbonyl stretch near 1700 cm⁻¹. The pyrazole ring system typically shows characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the fingerprint region between 1400-1600 cm⁻¹.

Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at mass-to-charge ratio 228.56, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would include loss of the carboxylic acid group (45 mass units) and sequential fluorine losses from the trifluoroethyl substituent.

Properties

IUPAC Name |

4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUPYEQBUFJBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

A common approach to pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-dielectrophiles. For example:

- Step 1 : React ethyl 3-chloro-4,4,4-trifluoroacetoacetate with hydrazine hydrate to form 1-(2,2,2-trifluoroethyl)-3-hydroxypyrazole.

- Step 2 : Chlorinate at C4 using N-chlorosuccinimide (NCS) in DMF at 0–5°C (yield: 78–82%).

- Step 3 : Oxidize the C3 hydroxyl group to a carboxylic acid using KMnO₄ in acidic aqueous conditions.

This method benefits from commercial availability of trifluoroacetylacetone derivatives but requires careful control of oxidation conditions to prevent over-oxidation of the trifluoroethyl group.

Palladium-Catalyzed Cross-Coupling

Recent advances employ transition metal catalysis to assemble the pyrazole ring:

- Step 1 : Couple 3-bromo-1H-pyrazole-4-carboxylate with 2,2,2-trifluoroethyl iodide using Pd(OAc)₂/Xantphos in toluene at 110°C.

- Step 2 : Introduce chlorine via electrophilic substitution using Cl₂ gas in CCl₄ (yield: 65–70%).

- Step 3 : Hydrolyze the ester to the carboxylic acid with LiOH in THF/H₂O.

This route offers superior regiocontrol but suffers from higher costs due to palladium catalysts.

Post-Modification of Preformed Pyrazole Intermediates

N-Alkylation of 4-Chloropyrazole-3-Carboxylates

A two-step strategy avoids direct handling of reactive trifluoroethylating agents:

- Step 1 : Alkylate 4-chloro-1H-pyrazole-3-carboxylic acid ethyl ester with trifluoroethyl methanesulfonate in the presence of K₂CO₃ in DMF (60°C, 12 h).

- Step 2 : Saponify the ester using NaOH in ethanol/water (quantitative yield).

Critical parameters include the choice of base (K₂CO₃ vs. Cs₂CO₃) and solvent polarity to minimize O-alkylation side products.

Chlorination After Ring Formation

Alternative protocols delay chlorination until after N-alkylation:

- Step 1 : Synthesize 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid via condensation of trifluoroethylhydrazine with acetylenedicarboxylate.

- Step 2 : Chlorinate at C4 using SOCl₂ in DCM with catalytic DMF (0°C to RT, 4 h).

This sequence benefits from milder chlorination conditions but requires stringent temperature control to prevent decomposition.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole syntheses, ultrasound irradiation (25 kHz, 250 W) accelerates key steps:

- Cyclocondensation time reduces from 6 h to 20 min.

- Chlorination efficiency improves by 15–20% compared to conventional heating.

Typical conditions: InCl₃ (20 mol%) in 50% EtOH at 40°C under ultrasound.

Solvent-Free Mechanochemical Methods

Ball milling techniques show promise for avoiding toxic solvents:

- Mix 3-carboxy-1H-pyrazole-4-carbonitrile, Cl₂ gas, and KF/trifluoroethyl bromide in a planetary mill (300 rpm, 2 h).

- Achieves 88% conversion with minimal waste generation.

Analytical Characterization and Quality Control

Key spectral data for the final compound:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 4.95 (q, J=8.5 Hz, 2H, CF₃CH₂), 13.2 (br s, 1H, COOH).

- ¹³C NMR : 158.9 (COOH), 144.2 (C-Cl), 122.5 (q, J=277 Hz, CF₃), 43.8 (CF₃CH₂).

Purity optimization strategies:

- Recrystallization from EtOH/H₂O (9:1) yields ≥95% purity.

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms <0.5% impurities.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 50 g | 50 kg |

| Chlorination Temperature | 0–5°C | 10–15°C |

| Reaction Vessel | Glass | Hastelloy C-276 |

| Cycle Time | 8 h | 24 h |

| Yield | 75% | 68% |

Key challenges in scale-up include exotherm management during chlorination and corrosion from HF byproducts.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the trifluoroethyl group in 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures demonstrate significant inhibition of bacterial growth, making this compound a candidate for further investigation as an antimicrobial agent .

Anticancer Research

The compound's structural characteristics suggest potential applications in cancer therapy. Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes associated with cancer progression. For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to reduced tumor growth in preclinical studies . The unique trifluoroethyl moiety may enhance the bioavailability and efficacy of such compounds.

Click Chemistry

The compound can serve as a versatile building block in click chemistry reactions. Its reactive functional groups allow for the synthesis of diverse heterocycles through 1,3-dipolar cycloaddition reactions with azides and alkynes. This method has been utilized to create complex molecular architectures that are relevant in drug discovery .

Heterocyclic Synthesis

The presence of the pyrazole ring makes this compound suitable for synthesizing various heterocycles. Heterocycles are essential in medicinal chemistry due to their biological activities. The synthesis of amino furo/pyrroloindole derivatives using this compound has shown promising results in terms of yield and biological activity .

Herbicide Development

Given its chemical structure, there is potential for the development of herbicides utilizing 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. Compounds with similar pyrazole structures have been noted for their herbicidal properties against a variety of weeds. The trifluoroethyl group may contribute to increased herbicidal efficacy and selectivity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated the antimicrobial efficacy against various pathogens | Showed significant inhibition rates compared to control groups |

| Synthesis via Click Chemistry | Explored the use of the compound in synthesizing triazoles | Achieved high yields (70%-99%) with diverse substrates |

| Herbicide Efficacy | Tested against common agricultural weeds | Demonstrated effective control over weed growth |

Mechanism of Action

The mechanism by which 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chloro and trifluoroethyl groups enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

- 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

- 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine

- 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Comparison: Compared to these similar compounds, 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of the carboxylic acid group enhances its solubility in aqueous media, making it more versatile for biological applications.

Biological Activity

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. With the molecular formula C6H4ClF3N2O2 and a molar mass of 228.56 g/mol, this pyrazole derivative is part of a larger class of compounds known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H4ClF3N2O2 |

| Molar Mass | 228.56 g/mol |

| CAS Number | 1006448-63-0 |

| Synonyms | 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |

Synthesis

The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoroethylating agents under controlled conditions. The introduction of the trifluoroethyl group enhances the lipophilicity and biological activity of the compound.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties through various mechanisms. For instance, compounds similar to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid have shown inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR signaling. These pathways are critical in tumor growth and proliferation. A study evaluating a series of pyrazole derivatives demonstrated their ability to inhibit tumor cell lines effectively, suggesting that similar mechanisms may apply to our compound of interest .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This activity is crucial in conditions such as arthritis and other inflammatory diseases. The specific structure of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid may enhance its ability to modulate inflammatory responses through selective inhibition of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Studies indicate that certain derivatives exhibit potent activity against various bacterial strains by disrupting cell membrane integrity and inhibiting essential cellular processes. The incorporation of the trifluoroethyl group might contribute to enhanced membrane permeability and bioactivity against pathogens .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their antitumor efficacy against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated that compounds with structural similarities to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against these cell lines .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), a derivative similar to our compound was shown to reduce nitric oxide production significantly. This reduction correlates with decreased inflammatory responses in treated cells compared to controls . Such findings suggest that 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid may possess comparable anti-inflammatory properties.

Q & A

Q. What synthetic routes are recommended for preparing 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid?

A multi-step synthesis is typically employed. Initial steps may involve palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ with tert-butyl XPhos) to introduce the trifluoroethyl group, followed by hydrolysis under acidic conditions (e.g., HCl/water at 93–96°C) to generate the carboxylic acid moiety . The SMILES string (CC(C(F)(F)F)N1N=C(C2=CC=C(Cl)C=C2)C(C(O)=O)=C1) provides insights into the connectivity of substituents for retrosynthetic planning .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Key methods include:

- NMR : To confirm substitution patterns (e.g., trifluoroethyl group at δ 3.5–4.5 ppm for -CH₂CF₃).

- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations.

- Mass spectrometry (HRMS) : To verify molecular weight (318.68 g/mol) and fragmentation patterns .

- Single-crystal X-ray diffraction : For absolute configuration determination (see analogous pyrazole derivatives in ).

Q. How should this compound be stored to ensure stability?

Store at room temperature in a tightly sealed container, protected from moisture. Avoid repeated freeze-thaw cycles if dissolved in DMSO or aqueous buffers. Safety protocols (e.g., handling with PPE due to Acute Toxicity Category 3, H301) must be followed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoroethyl substituent in pyrazole derivatives?

Density Functional Theory (DFT) calculations using the InChI key (HXHNSADNTAWFQS-UHFFFAOYSA-N) can model electronic effects, such as the electron-withdrawing nature of the -CF₃ group, which lowers the pKa of the carboxylic acid (~1.5–2.5) and influences nucleophilic substitution reactions. Comparative studies with methyl or ethyl analogs (e.g., ) reveal steric and electronic contributions to regioselectivity .

Q. What strategies optimize coupling efficiency for introducing the trifluoroethyl group?

Catalyst selection is critical:

- Palladium systems : Pd(OAc)₂ with bulky ligands (e.g., XPhos) enhances cross-coupling yields by mitigating β-hydride elimination.

- Base optimization : Cs₂CO₃ improves deprotonation of pyrazole intermediates without side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states. Reaction monitoring via LC-MS is advised to track intermediate formation .

Q. How do structural modifications impact biological activity in related pyrazole-carboxylic acids?

Substituent effects are studied via:

- SAR analysis : Comparing 4-chloro vs. 4-fluoro analogs (e.g., ) on target binding (e.g., enzyme inhibition).

- Crystallography : Hydrogen-bonding networks (e.g., carboxylic acid dimerization in ) influence solubility and membrane permeability.

- Metabolic stability : Trifluoroethyl groups reduce oxidative metabolism, enhancing half-life in vitro .

Q. What contradictions exist in reported crystallographic data for pyrazole-carboxylic acids?

Discrepancies in unit cell parameters (e.g., β angles varying by 2–3° in monoclinic systems ) may arise from polymorphism or solvent inclusion. Rigorous refinement (R factor <0.08) and temperature control (e.g., 100 K vs. 294 K data collection ) are critical for reproducibility.

Methodological Guidelines

- Synthesis Troubleshooting : If hydrolysis yields are low, increase reaction time (≥17 hours) or use microwave-assisted conditions .

- Crystallization : Slow evaporation from ethanol/water mixtures (7:3 v/v) produces diffraction-quality crystals .

- Toxicity Mitigation : Use chelating agents (e.g., EDTA) in biological assays to minimize metal-catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.